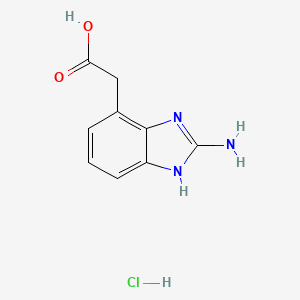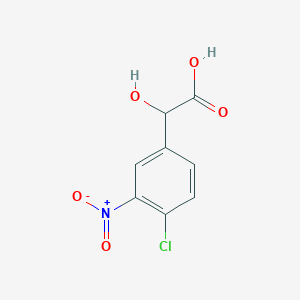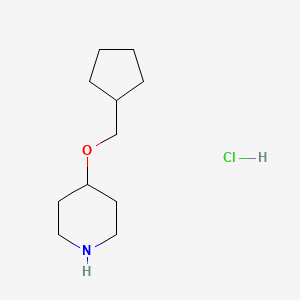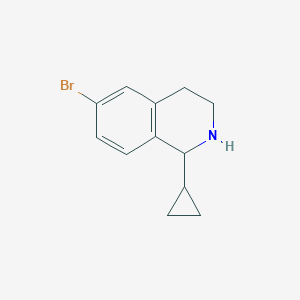
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5BrClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitroethenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene can be synthesized through a multi-step process involving the nitration of 2-bromo-4-chlorobenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the nitroethenyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitroethenyl group can participate in electrophilic aromatic substitution reactions, while the bromine and chlorine atoms can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
1-Bromo-2-chlorobenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of the nitroethenyl group, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but with different positioning of substituents, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of bromine, chlorine, and nitroethenyl substituents makes it a versatile compound for synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H5BrClNO2 |
|---|---|
Peso molecular |
262.49 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5BrClNO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+ |
Clave InChI |
BKFRTLVDHYSKQH-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Br |
SMILES canónico |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





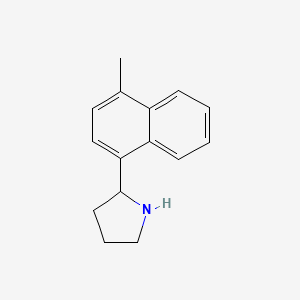
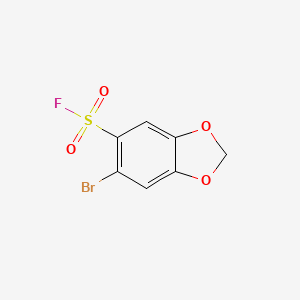
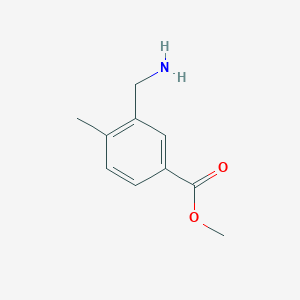
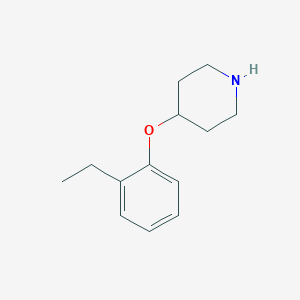
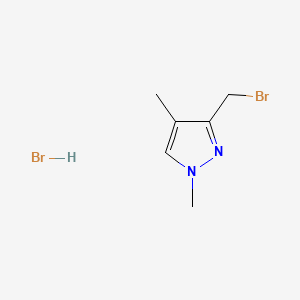

![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
